molecular formula C10H7BrN2O B1526555 4-(3-Bromophenoxy)pyrimidine CAS No. 315189-72-1

4-(3-Bromophenoxy)pyrimidine

Cat. No. B1526555
M. Wt: 251.08 g/mol
InChI Key: YEYYAGSOCKEGER-UHFFFAOYSA-N
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Description

“4-(3-Bromophenoxy)pyrimidine” is a pyrimidine-based compound. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

    Anti-Inflammatory Activity

    • Results : Numerous pyrimidines, including 4-(3-Bromophenoxy)pyrimidine, exhibit potent anti-inflammatory effects. Detailed structure-activity relationships (SARs) analysis provides insights for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .

    Antimicrobial Applications

    • Results : Depending on the specific derivative, antimicrobial activity can vary. Further research is needed to optimize effectiveness .

    Antitumor Potential

    • Results : Specific derivatives may show promise as potential antitumor agents, but further investigation is warranted .

    Antioxidant Properties

    • Results : While not exclusive to this compound, pyrimidines may contribute to overall antioxidant defense mechanisms .

Future Directions

Pyrimidines have piqued tremendous interest among organic and medicinal chemists due to their broad biological activity . This interest, combined with the critical functions of pyrimidine in cell proliferation and survival, suggests that the disorder of pyrimidine metabolism has been considered as a vital driver in tumor initiation and progression . Therefore, future research may focus on the development of new drug candidates using the pyrimidine scaffold to counteract medical conditions previously deemed untreatable .

properties

IUPAC Name

4-(3-bromophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYYAGSOCKEGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenoxy)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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